(2R,2'R,trans)-7-Hydroxy-saxagliptin

Stereochemistry DPP-4 inhibition Impurity profiling

(2R,2'R,trans)-7-Hydroxy-saxagliptin (molecular formula C₁₈H₂₅N₃O₃, molecular weight 331.41) is a stereochemically defined impurity of the DPP-4 inhibitor saxagliptin (Onglyza, BMS-477118). Unlike the major pharmacologically active metabolite 5-hydroxy saxagliptin (BMS-510849, M2), which is formed via CYP3A4/5-mediated hydroxylation on the adamantane moiety and retains approximately 50% of the parent drug's DPP-4 inhibitory potency (Ki = 2.9 nM vs 1.1 nM for saxagliptin), 7-hydroxy saxagliptin bears hydroxylation at a distinct ring position on the adamantane cage and possesses a different stereochemical configuration.

Molecular Formula C₁₈H₂₅N₃O₃
Molecular Weight 331.41
Cat. No. B1156060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,2'R,trans)-7-Hydroxy-saxagliptin
Synonyms(1S,3R,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC₁₈H₂₅N₃O₃
Molecular Weight331.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,2'R,trans)-7-Hydroxy-Saxagliptin: Analytical Reference Standard and Stereochemically Defined Saxagliptin Impurity


(2R,2'R,trans)-7-Hydroxy-saxagliptin (molecular formula C₁₈H₂₅N₃O₃, molecular weight 331.41) is a stereochemically defined impurity of the DPP-4 inhibitor saxagliptin (Onglyza, BMS-477118) [1]. Unlike the major pharmacologically active metabolite 5-hydroxy saxagliptin (BMS-510849, M2), which is formed via CYP3A4/5-mediated hydroxylation on the adamantane moiety and retains approximately 50% of the parent drug's DPP-4 inhibitory potency (Ki = 2.9 nM vs 1.1 nM for saxagliptin), 7-hydroxy saxagliptin bears hydroxylation at a distinct ring position on the adamantane cage and possesses a different stereochemical configuration [2]. This compound is primarily supplied as a characterized reference standard—accompanied by Certificate of Analysis (COA), HPLC chromatogram, mass spectrum, and NMR data—for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions during saxagliptin pharmaceutical manufacturing [1].

Why 5-Hydroxy Saxagliptin (BMS-510849) or Other Saxagliptin Impurities Cannot Substitute for (2R,2'R,trans)-7-Hydroxy-Saxagliptin in Analytical Workflows


In pharmaceutical impurity profiling, stereochemical identity and hydroxylation regiochemistry are non-interchangeable parameters. The active metabolite 5-hydroxy saxagliptin (M2) is hydroxylated at the 3- and 5-positions of the adamantane cage and retains potent DPP-4 inhibition (Ki = 2.9 nM in human DPP4, dissociation t₁/₂ = 23 min at 37°C), whereas (2R,2'R,trans)-7-hydroxy-saxagliptin bears hydroxylation at the 7-position with distinct (2R,2'R,trans) stereochemistry [1][2]. Critically, a systematic structure-activity relationship (SAR) study of all eight saxagliptin stereoisomers demonstrated that only the native saxagliptin configuration (1a) and one other stereoisomer (1e, 2'S,2S,trans) exhibit measurable DPP-IV inhibitory activity; the remaining six stereoisomers—encompassing configurations analogous to 7-hydroxy impurity variants—show no activity, establishing that stereochemical configuration is the dominant determinant of target binding [3]. Consequently, substituting 5-hydroxy saxagliptin or any other saxagliptin-related compound for (2R,2'R,trans)-7-hydroxy-saxagliptin in an analytical method validation or QC protocol would compromise peak identity confirmation, system suitability criteria, and impurity limit accuracy, potentially leading to failed ANDA submissions or non-compliance with ICH Q3A identification (≥0.10%) and qualification (≥0.15%) thresholds [4].

(2R,2'R,trans)-7-Hydroxy-Saxagliptin: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Stereochemical Identity vs. Active Metabolite 5-Hydroxy Saxagliptin: Hydroxylation Regiochemistry and DPP-4 Inhibitory Activity

(2R,2'R,trans)-7-Hydroxy-saxagliptin is hydroxylated at the 7-position of the adamantane cage with (2R,2'R,trans) configuration, whereas the active metabolite 5-hydroxy saxagliptin (M2/BMS-510849) is hydroxylated at the 3- and 5-positions [1]. In the systematic SAR study of all eight saxagliptin stereoisomers by Dong et al. (2014), only saxagliptin (1a) and one stereoisomer (1e, with 2'S,2S,trans-configuration) exhibited DPP-IV inhibitory activity; the remaining six stereoisomers showed no measurable inhibition, unambiguously confirming that configuration is critical to target engagement [2]. In contrast, 5-hydroxy saxagliptin retains substantial inhibitory potency against human DPP4 with Ki = 2.9 ± 1.1 nM (n=13) and dissociation t₁/₂ = 23 minutes at 37°C [3]. The differential hydroxylation position and stereochemistry of the target compound therefore predict a lack of pharmacologically meaningful DPP-4 inhibition, consistent with its classification as a process-related impurity rather than an active metabolite.

Stereochemistry DPP-4 inhibition Impurity profiling

Characterization Data Package: HPLC Purity, MS, NMR Compliance vs. Uncharacterized or Generic Impurity Standards

(2R,2'R,trans)-7-Hydroxy-saxagliptin is supplied as a fully characterized reference standard with a comprehensive data package including HPLC chromatogram (typical purity ≥95%), high-resolution mass spectrometry (HRMS), ¹H-NMR, and ¹³C-NMR spectra, compliant with regulatory guidelines for ANDA and DMF submissions [1]. This level of characterization stands in contrast to generic, uncharacterized impurity standards or crude synthetic mixtures, which lack batch-specific Certificate of Analysis (COA) documentation. The standard is further traceable against pharmacopeial standards (USP or EP) upon feasibility, providing an auditable chain of custody for regulatory inspections [1]. The molecular identity is confirmed by the IUPAC name (1S,3R,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile with molecular formula C₁₈H₂₅N₃O₃ and exact mass 331.41 g/mol [1].

Analytical method validation Reference standard characterization Regulatory compliance

Regulatory Threshold Relevance: ICH Q3A Identification (≥0.10%) and Qualification (≥0.15%) Limits for Saxagliptin Drug Substance

Per ICH Q3A(R2) guidelines, for a drug substance with a maximum daily dose ≤2 g/day (saxagliptin dose: 5 mg/day), the reporting threshold is 0.05%, the identification threshold is 0.10% (or 1.0 mg/day intake, whichever is lower), and the qualification threshold is 0.15% (or 1.0 mg/day intake, whichever is lower) [1]. The impurity profile of saxagliptin drug substance and finished product typically includes process-related and degradation-related compounds such as hydroxylated species, N-oxide derivatives, and dealkylated analogs, with specified impurity limits in the 0.10% to 0.50% range depending on toxicological assessment and maximum daily dose [2][3]. (2R,2'R,trans)-7-Hydroxy-saxagliptin, as a hydroxylated diastereomeric impurity, falls within the identification threshold scope when present above 0.10% relative to the API peak, necessitating a well-characterized reference standard for peak assignment and quantification in stability-indicating HPLC methods [1][3].

ICH Q3A Impurity threshold Pharmaceutical quality control

DPP-4 Inhibitor Class Selectivity Context: Saxagliptin/5-Hydroxy Saxagliptin vs. Sitagliptin and Vildagliptin

While the target compound (2R,2'R,trans)-7-hydroxy-saxagliptin is not itself a DPP-4 inhibitor, the selectivity profile of the saxagliptin pharmacophore class is critical for understanding why stereochemically aberrant impurities must be rigorously controlled. Saxagliptin exhibits DPP4 Ki = 1.1 ± 0.2 nM (n=14), with selectivity of approximately 355-fold vs DPP8 (Ki = 390 ± 82 nM) and 55-fold vs DPP9 (Ki = 61 ± 5 nM). Its active metabolite 5-hydroxy saxagliptin shows DPP4 Ki = 2.9 ± 1.1 nM with enhanced selectivity of approximately 710-fold vs DPP8 (Ki = 2061 ± 658 nM) and 111-fold vs DPP9 (Ki = 323 ± 60 nM) [1]. By comparison, vildagliptin is 6.2-fold less potent (DPP4 Ki = 6.8 ± 2.0 nM) with 543-fold DPP8 selectivity and 18-fold DPP9 selectivity, while sitagliptin is 14.2-fold less potent (DPP4 Ki = 15.6 ± 3.6 nM) with 1407-fold DPP8 selectivity and 4215-fold DPP9 selectivity [1][2]. The critical implication for impurity control is that any saxagliptin-related stereoisomer or hydroxylation variant with altered binding kinetics could introduce unintended DPP8/DPP9 off-target activity, as DPP8/DPP9 inhibition has been associated with alopecia, thrombocytopenia, and splenomegaly in preclinical models.

DPP-4 selectivity Off-target profiling DPP8/DPP9

High-Value Application Scenarios for (2R,2'R,trans)-7-Hydroxy-Saxagliptin Reference Standard Procurement


Stability-Indicating HPLC Method Development and Validation for Saxagliptin API Related Substances

In forced degradation studies of saxagliptin drug substance under oxidative (H₂O₂), hydrolytic (acid, base, neutral), thermal, and photolytic stress conditions as prescribed by ICH Q1A(R2), hydroxylated degradation products are among the primary degradants observed [1]. (2R,2'R,trans)-7-Hydroxy-saxagliptin serves as a critical system suitability marker and retention time calibrant for the resolution of hydroxylated impurity peaks from the API and active metabolite (5-hydroxy saxagliptin) peaks in stability-indicating RP-HPLC methods. Its well-characterized spectroscopic profile (HRMS, ¹H/¹³C NMR) enables unambiguous peak assignment when multiple hydroxylated species co-elute or exhibit similar mass transitions in LC-MS/MS analysis [2]. This directly supports ANDA filing requirements for demonstration of method specificity and forced degradation peak purity per ICH Q2(R1) [3].

Batch-to-Batch Quality Control and Pharmacopeial Compliance in Commercial Saxagliptin Production

During commercial-scale manufacturing of saxagliptin API and finished dosage forms (Onglyza 2.5 mg and 5 mg tablets), routine related-substances testing must identify and quantify all specified and unspecified impurities against authenticated reference standards. (2R,2'R,trans)-7-Hydroxy-saxagliptin provides traceability to USP or European Pharmacopoeia (EP) saxagliptin monographs when used as a secondary reference standard calibrated against the primary pharmacopeial standard [1]. Its availability with comprehensive COA documentation supports the ICH Q7 Good Manufacturing Practice (GMP) requirement for reference standard qualification and periodic re-qualification, ensuring lot-to-lot consistency in impurity profile monitoring across the product lifecycle [2].

Toxicological Risk Assessment of Stereoisomeric Impurities in Generic Saxagliptin ANDA Submissions

Generic pharmaceutical developers pursuing ANDA approval for saxagliptin must demonstrate that their impurity profile is qualified against the Reference Listed Drug (RLD) or through standalone toxicological assessment per ICH Q3A and Q3B guidelines. Given the established structure-activity relationship showing that non-native saxagliptin stereoisomers lack DPP-4 inhibition [1], the presence of (2R,2'R,trans)-7-hydroxy-saxagliptin above the identification threshold (≥0.10%) triggers the need for structural identification and, if above the qualification threshold (≥0.15%), may require genotoxicity assessment per ICH M7 or repeat-dose toxicology bridging studies [2]. Procuring the authenticated reference standard at the ANDA development stage enables proactive impurity fate and purge studies during synthetic route optimization, reducing the risk of late-stage regulatory queries [3].

Metabolite vs. Impurity Differentiation in Pharmacokinetic and Drug-Drug Interaction Studies

Saxagliptin is primarily metabolized by CYP3A4/5 to its major active circulating metabolite 5-hydroxy saxagliptin (M2, BMS-510849), with the catalytic efficiency (Vmax/Km) of CYP3A4 being approximately 4-fold higher than that of CYP3A5 for this biotransformation [1]. In clinical pharmacokinetic studies involving CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampicin), plasma concentrations of 5-hydroxy saxagliptin are modulated, and accurate differentiation of this active metabolite from structurally related hydroxylated impurities—including 7-hydroxy regioisomers—is essential for bioanalytical method specificity [2]. (2R,2'R,trans)-7-Hydroxy-saxagliptin reference standard enables LC-MS/MS method development that resolves the 7-hydroxy impurity from the pharmacologically active 5-hydroxy metabolite, preventing overestimation of active metabolite exposure in PK/PD modeling [3].

Quote Request

Request a Quote for (2R,2'R,trans)-7-Hydroxy-saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.